- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acidChemical Communications (Cambridge, 2016, 52(56), 8757-8760,
Cas no 93742-85-9 (5-Fluoro-1-tetralone)

5-Fluoro-1-tetralone structure
اسم المنتج:5-Fluoro-1-tetralone
كاس عدد:93742-85-9
وسط:C10H9FO
ميغاواط:164.176266431808
MDL:MFCD08234371
CID:61647
PubChem ID:15491038
5-Fluoro-1-tetralone الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 5-Fluoro-1-tetralone
- 1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-
- 5-fluoro-3,4-dihydro-2H-naphthalen-1-one
- 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenone
- 5-FLUORO-3,4-DIHYDRO-1(2H)-NAPHTHALENONE
- 5-Fluoro-alpha-Tetralone;2(1H)-Naphthalenone,5-fluoro-3,4-dihydro-(9CI);5-fluoro-3,4-dihydronaphthalen-1(2H)-one;5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- BCP27913
- SCHEMBL1151120
- DTXSID80573267
- AM9509
- 5-Fluorotetralin-1-one
- DS-13063
- 5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- MFCD08234371
- AB43579
- FT-0659852
- 5-fluorotetralone
- ALVLPJZOYNSRRX-UHFFFAOYSA-N
- A25860
- AKOS006284988
- 5-Fluoro-alpha-Tetralone
- EN300-128050
- J-517496
- AC-31624
- CS-B0543
- 93742-85-9
- 5-Fluoro-3,4-dihydro-1(2H)-naphthalenone (ACI)
- SY042708
-
- MDL: MFCD08234371
- نواة داخلي: 1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
- مفتاح Inchi: ALVLPJZOYNSRRX-UHFFFAOYSA-N
- ابتسامات: FC1=CC=CC2C(CCCC=21)=O
حساب السمة
- نوعية دقيقة: 164.06400
- النظائر كتلة واحدة: 164.063743068g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 0
- تعقيدات: 190
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 17.1Ų
- إكسلوغ 3: 2.6
الخصائص التجريبية
- كثيف: 1.198
- نقطة الغليان: 265.6℃ at 760 mmHg
- نقطة الوميض: 265.6 °C at 760 mmHg
- انكسار: 1.542
- بسا: 17.07000
- لوغب: 2.34470
5-Fluoro-1-tetralone أمن المعلومات
5-Fluoro-1-tetralone بيانات الجمارك
- رمز النظام المنسق:2914700090
- بيانات الجمارك:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
5-Fluoro-1-tetralone الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-128050-0.5g |
5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |
93742-85-9 | 95% | 0.5g |
$188.0 | 2023-06-07 | |
eNovation Chemicals LLC | Y0991091-1g |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | 95% | 1g |
$400 | 2024-08-02 | |
eNovation Chemicals LLC | Y1009512-5g |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 95% | 5g |
$1040 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-5g |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 5g |
¥8131.86 | 2025-01-21 | |
Enamine | EN300-128050-0.05g |
5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |
93742-85-9 | 95% | 0.05g |
$56.0 | 2023-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-250mg |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | ≥95% | 250mg |
¥1,205.10 | 2022-01-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-1g |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | ≥95% | 1g |
¥3,016.80 | 2022-01-12 | |
Apollo Scientific | PC904824-250mg |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | 97% | 250mg |
£130.00 | 2025-02-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW647-50mg |
5-Fluoro-1-tetralone |
93742-85-9 | 95+% | 50mg |
370.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW647-200mg |
5-Fluoro-1-tetralone |
93742-85-9 | 95+% | 200mg |
929.0CNY | 2021-07-12 |
5-Fluoro-1-tetralone طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 90 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium nitrite , Hydrochloric acid , Sodium tetrafluoroborate Solvents: Water ; < 5 °C; 40 min, 0 °C; 0 °C → -10 °C; 15 min, -10 °C
1.2 Solvents: Toluene ; 1 h, reflux
1.2 Solvents: Toluene ; 1 h, reflux
المراجع
- Preparation of heterocycle-substituted N-benzoxazinylpropanamides as glucocorticoid receptor binders and agonists for the treatment of inflammatory, allergic and skin diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; 90 °C; 90 °C
المراجع
- Synthesis of Novel Pterocarpen Analogues via [3 + 2] Coupling-Elimination Cascade of α,α-Dicyanoolefins with Quinone MonoiminesJournal of Heterocyclic Chemistry, 2019, 56(5), 1672-1683,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide ; 0 °C; 16 h, rt
المراجع
- Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic InvestigationsChemistry - A European Journal, 2015, 21(14), 5561-5583,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; cooled; 30 min, cooled; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt
1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt
1.4 Solvents: Water ; 1.5 h, 150 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt
1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt
1.4 Solvents: Water ; 1.5 h, 150 °C
المراجع
- Preparation of benzimidazole derivatives as ORL-1 receptor agonists for treatment of central nervous system diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
المراجع
- Preparation of purinones and imidazopyridinones as JAK3 kinase inhibitors useful as immunosuppressants, United States, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
المراجع
- Preparation of purine and imidazopyridine derivatives for immunosuppression, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 0 °C; 0 °C → rt; 20 h, rt; rt → 0 °C
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt
1.5 2 h, rt → 90 °C
1.6 Reagents: Water Solvents: Dichloromethane ; cooled
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt
1.5 2 h, rt → 90 °C
1.6 Reagents: Water Solvents: Dichloromethane ; cooled
المراجع
- Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylationNature Chemistry, 2017, 9(6), 558-562,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ; 2 h, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C
1.3 Reagents: Water ; cooled
المراجع
- Preparation of substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands for the treatment of pain, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
المراجع
- Preparation of indan-1-ylideneacetamides and analogs as muscle relaxants, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide ; 30 min, -78 °C; 30 min, -78 °C → rt; 2 h, reflux
المراجع
- Preparation of indanylideneacetamides, naphthylideneacetamides, and benzopyranylideneacetamides as muscle relaxants., United States, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ; 1 h, rt → 50 °C
المراجع
- Preparation of substituted N-(spiro[indene-2,7'-quinazolin]-4'-yl)piperazines as Kras G12C inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Solvents: Water ; cooled
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Solvents: Water ; cooled
المراجع
- Preparation of 7-substituted purine derivatives as inhibitors of tyrosine kinase Jak3 for immunosuppression, United States, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium hypochlorite Solvents: tert-Butanol , Water ; 4 h, rt
1.2 Reagents: Thionyl chloride ; 2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt
1.2 Reagents: Thionyl chloride ; 2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt
المراجع
- Preparation of cercosporamide derivatives having hypoglycemic effect, Japan, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide ; 0 °C; 16 h, rt
المراجع
- Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein RearrangementAngewandte Chemie, 2013, 52(35), 9266-9270,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 14 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Preparation of substituted fluoroethylcyano guanidines as therapeutic α2 adrenergic agents, United States, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 14 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Preparation of substituted fluoroethyl ureas as alpha 2 adrenergic agents, United States, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; cooled
المراجع
- Preparation of 7-substituted purine derivatives as immunosuppressants, World Intellectual Property Organization, , ,
طريقة الإنتاج 19
رد فعل الشرط
المراجع
- Preparation of cercosporamide derivatives having hypoglycemic effect, World Intellectual Property Organization, , ,
5-Fluoro-1-tetralone Raw materials
- (2-Carboxyethyl)-triphenylphosphonium Chloride
- 2-Fluorobenzaldehyde
- 5-Amino-3,4-dihydronaphthalen-1(2H)-one
- 4-(2-Fluorophenyl)butyryl chloride
- 4-(3-Fluorophenyl)butanoic acid
- 4-(2-Fluorophenyl)butanenitrile
- Dimethyl malonate
- 2-(2-Fluorophenyl)ethanol
- 2-Butenoic acid, 4-(2-fluorophenyl)-4-oxo-
- 4-(2-Fluorophenyl)butanal
- 4-(2-Fluorophenyl)butanoic acid
5-Fluoro-1-tetralone Preparation Products
5-Fluoro-1-tetralone الوثائق ذات الصلة
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
3. Caper tea
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
93742-85-9 (5-Fluoro-1-tetralone) منتجات ذات صلة
- 699-99-0(4-fluoro-2,3-dihydro-1H-inden-1-one)
- 628732-11-6(4,5-Difluoro-1-indanone)
- 130408-16-1(4,7-Difluoroindan-1-one)
- 828267-45-4(4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one)
- 651735-59-0(7-Fluoro-2,3-dihydroinden-1-one)
- 2840-44-0(7-Fluoro-1-tetralone)
- 162548-73-4(4,6-Difluoro-1-indanone)
- 2229084-74-4(tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate)
- 24444-76-6(Dibenzothiophene, 4-methoxy-1-nitro-)
- 1493362-30-3(2-amino-1-(6-chloro-1H-indol-3-yl)propan-1-one)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:93742-85-9)5-Fluoro-1-tetralone

نقاء:99%
كمية:5g
الأسعار ($):380.0